5-Isothiocyanato-2-methoxypyrimidine
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Overview
Description
5-Isothiocyanato-2-methoxypyrimidine is a chemical compound that belongs to the class of isothiocyanates. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methoxypyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Isothiocyanato-2-methoxypyrimidine can be synthesized through several methods. One common method involves the reaction of 2-methoxypyrimidine with thiophosgene or its derivatives . The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to facilitate the formation of the isothiocyanate group.
Another method involves the use of carbon disulfide and a suitable amine to form the isothiocyanate group . This reaction is often catalyzed by di-tert-butyl dicarbonate and DMAP or DABCO as catalysts. The reaction conditions usually involve moderate heating and the use of organic solvents such as dimethylbenzene .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potential toxicity of some reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Isothiocyanato-2-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form thiourea or thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Thiophosgene: Used in the initial synthesis of the isothiocyanate group.
Carbon Disulfide: Another reagent for forming the isothiocyanate group.
Bases: Triethylamine, DMAP, or DABCO are commonly used to facilitate the reactions.
Major Products Formed
Thiourea Derivatives: Formed through substitution reactions with amines.
Thiocarbamate Derivatives: Formed through substitution reactions with alcohols.
Scientific Research Applications
5-Isothiocyanato-2-methoxypyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isothiocyanato-2-methoxypyrimidine involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity underlies its biological activities, including the inhibition of enzymes and modulation of signaling pathways. For example, it can upregulate the expression of antioxidant genes through the activation of the Nrf2 pathway .
Comparison with Similar Compounds
Similar Compounds
Sulforaphane: Another isothiocyanate known for its anticancer and antioxidant properties.
Phenyl Ethyl Isothiocyanate: Known for its antimicrobial and anti-inflammatory effects.
Uniqueness
5-Isothiocyanato-2-methoxypyrimidine is unique due to its specific structure, which combines the isothiocyanate group with a methoxypyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H5N3OS |
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Molecular Weight |
167.19 g/mol |
IUPAC Name |
5-isothiocyanato-2-methoxypyrimidine |
InChI |
InChI=1S/C6H5N3OS/c1-10-6-7-2-5(3-8-6)9-4-11/h2-3H,1H3 |
InChI Key |
WPUABHFZFIAKEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)N=C=S |
Origin of Product |
United States |
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